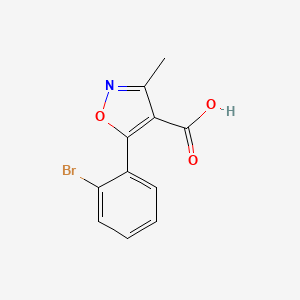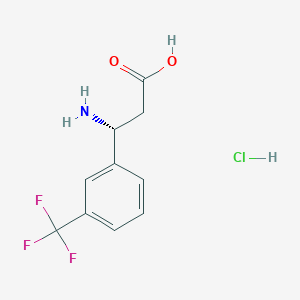
(R)-3-氨基-3-(3-(三氟甲基)苯基)丙酸盐酸盐
描述
®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is a compound that belongs to the class of amino acids It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid backbone
科学研究应用
Chemistry
In chemistry, ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on biological systems. The trifluoromethyl group can influence the compound’s interaction with biological targets, making it a valuable tool for studying biochemical pathways.
Medicine
In medicine, ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved bioavailability and metabolic stability.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. The trifluoromethyl group can impart desirable characteristics, such as increased thermal stability and resistance to degradation.
作用机制
Target of Action
It is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes, including protein synthesis.
Mode of Action
As a phenylalanine derivative , it may interact with biological systems in a manner similar to phenylalanine. Phenylalanine is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
As a derivative of phenylalanine , it might be involved in the same biochemical pathways as phenylalanine, such as protein synthesis and the production of other bioactive molecules.
Result of Action
As a phenylalanine derivative , it may have similar effects as phenylalanine, which include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
生化分析
Biochemical Properties
®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to influence the secretion of anabolic hormones and supply fuel during exercise . The compound’s interaction with enzymes such as amino acid oxidases and transferases can lead to modifications in metabolic pathways, affecting the overall biochemical environment. These interactions are crucial for understanding the compound’s potential as an ergogenic supplement and its broader applications in biochemical research.
Cellular Effects
The effects of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can enhance the secretion of anabolic hormones, which are vital for muscle growth and repair. Additionally, its impact on gene expression can lead to changes in protein synthesis, affecting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound’s trifluoromethyl group plays a crucial role in its binding affinity and specificity, allowing it to interact with target enzymes and proteins effectively. These interactions can lead to changes in gene expression, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, such as -20°C for up to three years in powder form . Its stability in solution may vary, with a recommended storage period of up to six months at -80°C . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may enhance metabolic functions and improve physical performance . At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition or disruption of metabolic pathways . Understanding the dosage threshold is crucial for determining the compound’s safe and effective use in biochemical research and potential therapeutic applications.
Metabolic Pathways
®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as amino acid oxidases and transferases, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the synthesis and degradation of amino acids, affecting overall metabolic balance. The compound’s role in these pathways highlights its potential as a modulator of metabolic functions and its importance in biochemical research.
Transport and Distribution
The transport and distribution of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, its localization in the mitochondria can impact cellular energy metabolism, while its presence in the nucleus can influence gene expression and protein synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced to form the corresponding alcohol.
Amination: The alcohol is subjected to amination to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)phenylalanine: Similar in structure but lacks the amino group on the propanoic acid backbone.
3-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but differs in the overall structure.
®-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid: Similar but with the trifluoromethyl group in a different position on the phenyl ring.
Uniqueness
®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is unique due to the specific positioning of the trifluoromethyl group and the presence of both amino and propanoic acid functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXUXMHRGZUXDZ-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1407382.png)
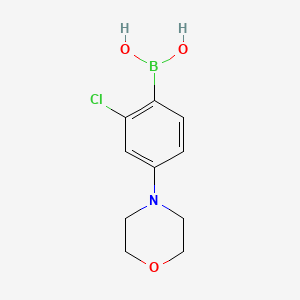
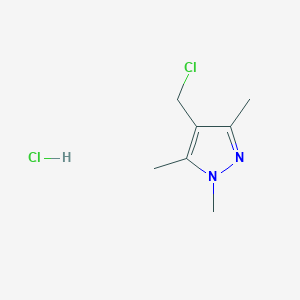
![3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride](/img/structure/B1407386.png)
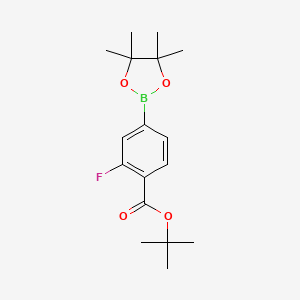
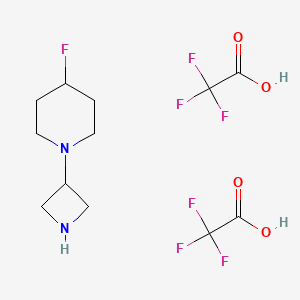
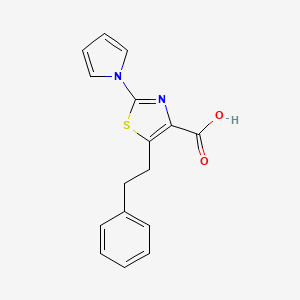
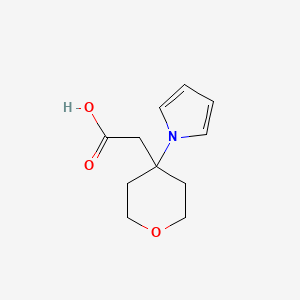
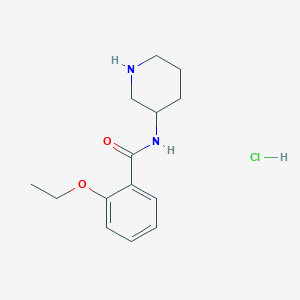
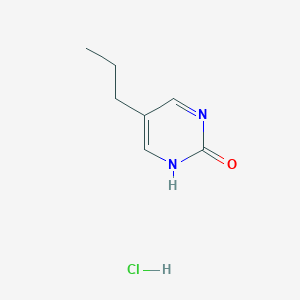
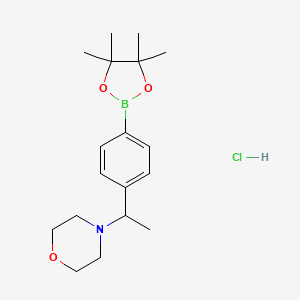
![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)
